molecular formula C7H11NS B11762693 (2S)-1-(thiophen-2-yl)propan-2-amine

(2S)-1-(thiophen-2-yl)propan-2-amine

Cat. No.: B11762693
M. Wt: 141.24 g/mol
InChI Key: NYVQQTOGYLBBDQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(Thiophen-2-yl)propan-2-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, attached to a propan-2-amine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(thiophen-2-yl)propan-2-amine typically involves the reaction of thiophene with appropriate reagents to introduce the propan-2-amine group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to react with thiophene-2-carboxaldehyde, followed by reductive amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(thiophen-2-yl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

(2S)-1-(thiophen-2-yl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(thiophen-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amine group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(Thiophen-2-yl)ethan-2-amine: Similar structure but with an ethan-2-amine moiety.

    (2S)-1-(Furan-2-yl)propan-2-amine: Contains a furan ring instead of a thiophene ring.

    (2S)-1-(Pyridin-2-yl)propan-2-amine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

(2S)-1-(thiophen-2-yl)propan-2-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

(2S)-1-thiophen-2-ylpropan-2-amine

InChI

InChI=1S/C7H11NS/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3/t6-/m0/s1

InChI Key

NYVQQTOGYLBBDQ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CC1=CC=CS1)N

Canonical SMILES

CC(CC1=CC=CS1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.